![molecular formula C19H35N3O4 B1383966 Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate CAS No. 1330766-31-8](/img/structure/B1383966.png)
Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Properties : A study by Kuroyan et al. (1986) explored the synthesis and properties of 3,7,11-triazaspiro[5.6]dodecane, a closely related compound. The study involved bromination, cyanoethylation, alkylation, and various other chemical reactions to synthesize mono- and di-substituted derivatives, providing insights into the chemical behavior and reactivity of such compounds (Kuroyan, Sarkisyan, & Vartanyan, 1986).
Novel Substituted Derivatives : Qin et al. (2011) described the synthesis of novel substituted 3,8,11-triazaspiro[5.6]dodecan-7-ones, employing a combination of solution-phase and solid-phase chemistries. The approach provided a series of substituted compounds in good yield and high purity, indicating the versatility of the triazaspiro dodecane skeleton in synthesizing diverse derivatives (Qin, Cole, Metzger, Saionz, & Henderson, 2011).
Crystal Structure Analysis : The crystal structure of a related compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, was reported by Dong et al. (1999). The study revealed mirror symmetry in the molecule and detailed the conformation and attachment of various groups, highlighting the structural complexity and potential for further functionalization of such compounds (Dong, Yun, Suh, Ahn, & Ha, 1999).
Synthesis and Structural Elucidation : Otto and Triepel (1978) discussed the synthesis and structure of 2-methyl- and 4-methyl-7,12-diphenyl-2,4,9-triazaspiro[5.6]dodecane-1,3,5,10-tetraone. The research illustrated the synthesis of pure isomeric title compounds and their structural elucidation, providing a framework for understanding the structural aspects of similar compounds (Otto & Triepel, 1978).
Propriétés
IUPAC Name |
ditert-butyl 1,8,11-triazaspiro[5.6]dodecane-1,8-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O4/c1-17(2,3)25-15(23)21-12-10-20-13-19(14-21)9-7-8-11-22(19)16(24)26-18(4,5)6/h20H,7-14H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOMWFAVVZADAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC2(C1)CCCCN2C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

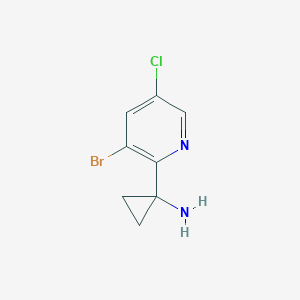
![(4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383884.png)
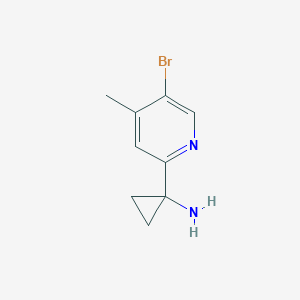
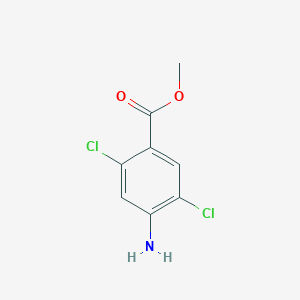
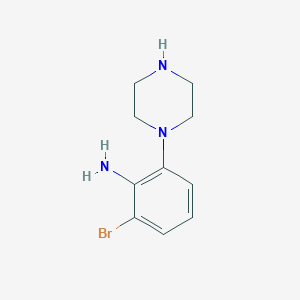
![1-[(4-Bromo-3-fluorophenyl)methyl]azetidine](/img/structure/B1383893.png)
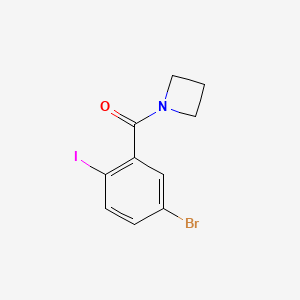
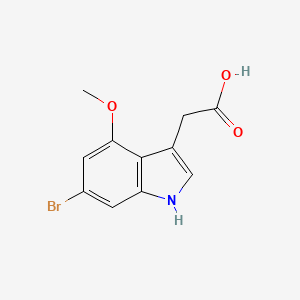
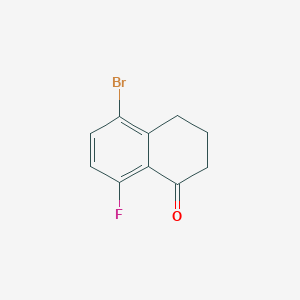
![2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B1383900.png)
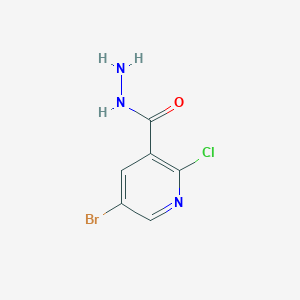
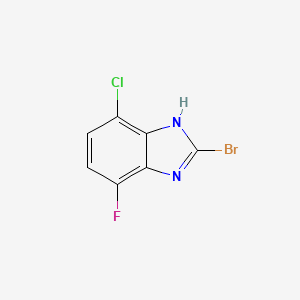
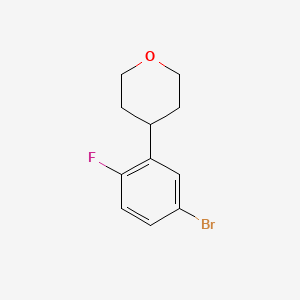
![2-[2-(Bromomethyl)-3,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383905.png)